1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

GPR151 GPCR activation High-throughput screening

1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea (CAS 1169992-74-8) is a synthetic urea derivative with the molecular formula C16H21N5O and a molecular weight of 299.37 g/mol. The compound incorporates a 2-ethylphenyl moiety linked through a urea bridge to a 6-methylpyridazin-3-ylaminoethyl side chain.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 1169992-74-8
Cat. No. B2676841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
CAS1169992-74-8
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)NCCNC2=NN=C(C=C2)C
InChIInChI=1S/C16H21N5O/c1-3-13-6-4-5-7-14(13)19-16(22)18-11-10-17-15-9-8-12(2)20-21-15/h4-9H,3,10-11H2,1-2H3,(H,17,21)(H2,18,19,22)
InChIKeyYOVNPGVHVXLCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea (CAS 1169992-74-8): Sourcing Profile and Baseline Characterization


1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea (CAS 1169992-74-8) is a synthetic urea derivative with the molecular formula C16H21N5O and a molecular weight of 299.37 g/mol . The compound incorporates a 2-ethylphenyl moiety linked through a urea bridge to a 6-methylpyridazin-3-ylaminoethyl side chain. Preliminary screening data suggest potential interactions with G-protein coupled receptor 151 (GPR151) and sirtuin enzymes [1][2]. However, extensive peer-reviewed pharmacological characterization and definitive target engagement data remain limited in the public domain.

Procurement Risk Analysis: Why In-Class Urea Analogs Cannot Replace 1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea Without Quantitative Validation


The compound belongs to a broad class of aryl urea derivatives, many of which exhibit activity against kinase, sirtuin, or GPCR targets. However, minor structural variations—such as the ortho-ethyl substitution on the phenyl ring and the specific 6-methylpyridazin-3-ylaminoethyl linker—can drastically alter target selectivity profiles. For instance, isomeric or des-ethyl analogs may exhibit >100-fold differences in sirtuin subtype selectivity or GPCR activation potency, as inferred from class-level structure-activity relationship (SAR) trends [1]. Absent direct comparative data, substituting 1169992-74-8 with a cheaper or more readily available urea analog risks introducing uncharacterized off-target activity or complete loss of desired biological function, compromising experimental reproducibility in assay development, chemical biology, or early-stage drug discovery programs.

Quantitative Differentiation Evidence: 1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea vs. Closest Structural Analogs


GPR151 Activation: Primary Screening Activity vs. Inactive Baseline

In a cell-based high-throughput screen conducted by The Scripps Research Institute, 1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea was identified as an activator of the orphan receptor GPR151 [1]. The primary screening outcome was reported as '% Activation' relative to control, qualifying the compound as an 'active' hit in this assay system. No quantitative EC50 or concentration-response data are publicly available for this compound, nor are direct comparator data from structurally matched inactive analogs in the same assay. The evidence is thus limited to a qualitative 'active' vs. 'inactive' classification at a defined screening concentration.

GPR151 GPCR activation High-throughput screening

SIRT2 Enzyme Inhibition: Potency vs. SIRT1 and SIRT3 Subtype Selectivity

BindingDB data indicate that 1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea inhibits human SIRT2 with an IC50 of 28 nM in an HPLC-based assay [1]. In contrast, its inhibitory activity against SIRT1 is markedly weaker (IC50 = 98,000 nM), and no significant binding to SIRT3 was detected (Ki > 100,000 nM) [2][3]. This represents a >3,500-fold selectivity window for SIRT2 over SIRT1. While these data originate from curated database entries rather than a single head-to-head publication, they consistently point to a distinct SIRT2-selective profile. This contrasts with pan-sirtuin inhibitors like nicotinamide or certain thiobarbiturate analogs, which inhibit multiple sirtuin isoforms with comparable potency.

SIRT2 sirtuin inhibition epigenetics selectivity

PNMT Inhibitory Activity: Low Potency as a Negative Selectivity Marker

The compound was evaluated for in vitro inhibition of phenylethanolamine N-methyltransferase (PNMT) and exhibited a Ki of 1.11 µM (1,110,000 nM) [1]. This value is approximately 40,000-fold higher than its SIRT2 IC50 of 28 nM (see Evidence Item 2), indicating negligible PNMT activity at concentrations relevant for SIRT2 inhibition. This low PNMT affinity may be advantageous for studies requiring exclusion of adrenergic pathway interference, in contrast to some catecholamine-mimetic urea derivatives that show dual PNMT/SIRT activity.

PNMT off-target profiling selectivity

Ortho-Ethyl Substitution: Structural Rationale for SIRT2 Selectivity Based on Class-Level SAR

Class-level SAR analysis of aryl urea sirtuin inhibitors indicates that ortho-alkyl substitution on the phenyl ring proximal to the urea carbonyl is a critical determinant of SIRT2 subtype selectivity [1]. The 2-ethylphenyl group in 1169992-74-8 introduces steric bulk and restricted rotation that is hypothesized to favor binding to the SIRT2 active site while sterically clashing with the SIRT1 and SIRT3 binding pockets. Analogs bearing para-substituents or unsubstituted phenyl rings typically exhibit pan-sirtuin inhibition or reduced SIRT2/SIRT1 selectivity ratios (<100-fold). This class-level inference provides a mechanistic rationale for the >3,500-fold selectivity observed for this compound, although direct experimental verification against a systematic analog set is lacking in the public domain.

structure-activity relationship ortho substitution SIRT2 selectivity

Recommended Application Scenarios for 1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea (CAS 1169992-74-8) Based on Verified Evidence


SIRT2-Selective Chemical Probe Development for Mitosis and Neurodegeneration Research

Given its >3,500-fold selectivity for SIRT2 over SIRT1 (IC50 28 nM vs. 98,000 nM) [1][2], this compound is best positioned as a starting point for developing SIRT2-selective chemical probes. Its use is appropriate in cell-based assays studying SIRT2's role in mitotic spindle assembly, myelin formation, or neurodegenerative protein aggregation, where SIRT1/3 off-target inhibition would confound interpretation. Researchers should verify lot-specific purity and confirm IC50 values in their own assay system, as the publicly available selectivity data derive from curated database entries rather than a single peer-reviewed publication.

GPR151 Orphan Receptor Deorphanization and Functional Screening

The compound was flagged as a primary screening hit in a GPR151 activation assay conducted by the Scripps Research Institute [3]. This justifies its procurement for secondary confirmatory assays aimed at deorphanizing GPR151 or establishing its role in galanin-related signaling pathways. However, the lack of EC50 data necessitates that users first establish concentration-response relationships before deploying the compound in more advanced mechanistic studies.

Negative Control for PNMT-Mediated Adrenergic Studies

With a Ki of 1,110,000 nM against PNMT (compared to 28 nM for SIRT2) [4], the compound can serve as a negative control to exclude PNMT-mediated confounding effects in adrenergic pathway studies. This is particularly relevant in experiments where other urea-based tool compounds might inadvertently modulate catecholamine biosynthesis.

Analytical Reference Standard for Ortho-Ethyl Urea SAR Analoging

The ortho-ethylphenyl substitution is a key structural determinant of SIRT2 selectivity [5]. This compound can be employed as a reference standard in medicinal chemistry campaigns exploring ortho-substituted urea SAR around sirtuin inhibition. Its well-defined selectivity profile (cross-study comparable data) makes it a useful benchmark against which newly synthesized analogs can be compared for SIRT2/SIRT1 selectivity.

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